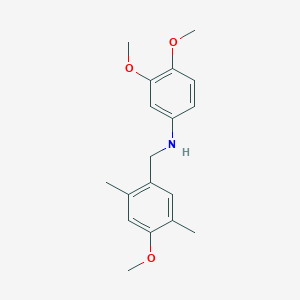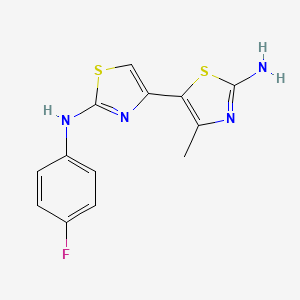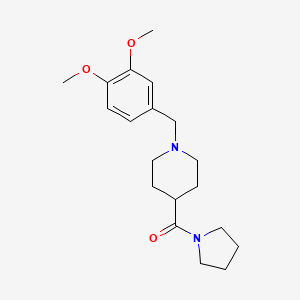
5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide, often involves cascade reactions or specific interactions between functional groups. For instance, a related synthesis involved 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacting with thiourea, indicating the potential pathways for synthesizing thiophene sulfonamides through heterocyclization and aromatization processes (Rozentsveig et al., 2011).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of thiophene derivatives. For example, docking studies and crystal structure analysis of tetrazole derivatives reveal the planarity of tetrazole rings and the non-conjugation of aryl rings, which might share similarities with the thiophene sulfonamide under discussion (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Thiophene sulfonamides undergo various chemical reactions, including bromination and interactions with other sulfides, leading to the formation of structurally diverse compounds. These reactions highlight the reactivity and potential for functionalization of thiophene sulfonamides (Gol'dfarb et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the application and handling of thiophene sulfonamides. These properties are often investigated through methods like X-ray diffraction studies, which provide detailed information on the crystal packing and hydrogen bonding patterns, essential for understanding compound stability and solubility (Kumara et al., 2017).
Chemical Properties Analysis
Thiophene sulfonamides exhibit a variety of chemical properties, including reactivity towards different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations. These properties are crucial for designing synthetic pathways and for the compound's application in various fields (Okuyama et al., 1990).
特性
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S2/c1-16-9-4-2-3-8(7-9)13-18(14,15)11-6-5-10(12)17-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTVNEJXRLJFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-methoxyphenyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)
![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)


